molecular formula C11H9NO B1620342 Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- CAS No. 16244-15-8

Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-

Cat. No.: B1620342
CAS No.: 16244-15-8
M. Wt: 171.19 g/mol
InChI Key: VFWIQXDDUMNRKG-UHFFFAOYSA-N
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Description

Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- is a naturally occurring indole alkaloid with a molecular formula of C11H9NO and a molecular weight of 171.19 g/mol. This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic protocols have been developed to prepare cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-. Some of the prominent approaches include:

    [3 + 2]-Cycloaddition: This method involves the cycloaddition of a 1,3-dipole with an alkene or alkyne to form the cyclopentane ring fused to the indole core.

    Yonemitsu Condensation: This reaction involves the condensation of an indole derivative with an aldehyde or ketone under acidic conditions.

    Gold(I) Catalysed Rautenstrauch Rearrangement: This method uses gold(I) catalysts to rearrange propargyl esters into cyclopent(b)indoles.

    Bismuth(III) Catalysed Condensation: This approach uses bismuth(III) salts to catalyze the condensation of indole derivatives with carbonyl compounds.

    Nazarov Cyclisation: This method involves the cyclisation of divinyl ketones under acidic conditions to form cyclopent(b)indoles.

Industrial Production Methods

Industrial production methods for cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been found to exhibit various biological activities, including cytotoxicity against cancer cell lines and inhibition of specific enzymes.

    Medicine: It is being investigated for its potential therapeutic applications, including its use as an anticancer agent and its ability to modulate biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:

    Cyclopenta[b]indoles: These compounds share a similar core structure but may have different substituents or functional groups.

    Indole Derivatives: These compounds contain the indole core but may have different fused rings or substituents.

    Tetrahydroindoles: These compounds contain a partially saturated indole core and may have different biological activities.

The uniqueness of cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- lies in its specific structure and the resulting biological activities and applications .

Properties

IUPAC Name

2,4-dihydro-1H-cyclopenta[b]indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-6-5-8-7-3-1-2-4-9(7)12-11(8)10/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWIQXDDUMNRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167374
Record name Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16244-15-8
Record name 1,4-Dihydrocyclopent[b]indol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16244-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016244158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC127326
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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